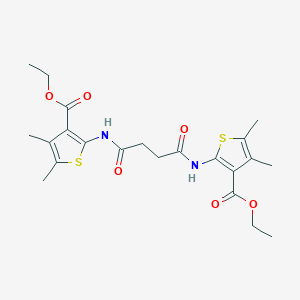
Ethyl 2-((4-((3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl)amino)-4-oxobutanoyl)amino)-4,5-dimethyl-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(3-{[3-(ETHOXYCARBONYL)-4,5-DIMETHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(3-{[3-(ETHOXYCARBONYL)-4,5-DIMETHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(3-{[3-(ETHOXYCARBONYL)-4,5-DIMETHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, hydrochloric acid, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Derivatives with different substituents at the ethoxycarbonyl or carbamoyl positions.
Scientific Research Applications
ETHYL 2-(3-{[3-(ETHOXYCARBONYL)-4,5-DIMETHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and functional groups.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of ETHYL 2-(3-{[3-(ETHOXYCARBONYL)-4,5-DIMETHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s functional groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
ETHYL 2-(3-{[3-(ETHOXYCARBONYL)-4,5-DIMETHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:
- ETHYL 2-(3-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}PROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE .
- ETHYL 2-(3-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANAMIDO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE .
These compounds share similar core structures but differ in the substituents and functional groups attached to the thiophene ring
Properties
Molecular Formula |
C22H28N2O6S2 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
ethyl 2-[[4-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobutanoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H28N2O6S2/c1-7-29-21(27)17-11(3)13(5)31-19(17)23-15(25)9-10-16(26)24-20-18(22(28)30-8-2)12(4)14(6)32-20/h7-10H2,1-6H3,(H,23,25)(H,24,26) |
InChI Key |
DXZFOVQCGGBZJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCC(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















